![molecular formula C9H11NO2 B1427106 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid CAS No. 16959-59-4](/img/structure/B1427106.png)
5,6,7,8-Tetrahydroindolizine-2-carboxylic acid
Overview
Description
5,6,7,8-Tetrahydroindolizine-2-carboxylic acid is a heterocyclic organic compound. It has a molecular weight of 165.19 .
Molecular Structure Analysis
The InChI code for 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid is1S/C9H11NO2/c11-9(12)7-5-8-3-1-2-4-10(8)6-7/h5-6H,1-4H2,(H,11,12)
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
5,6,7,8-Tetrahydroindolizine-2-carboxylic acid is a powder at room temperature . It has a melting point of 216-220 degrees .Scientific Research Applications
Pharmacology
5,6,7,8-Tetrahydroindolizine-2-carboxylic acid: is explored in pharmacology for its potential role in drug synthesis. Due to its structural complexity, it may serve as a key intermediate in the synthesis of various pharmacologically active molecules. Its carboxylic acid group can be utilized to form amide bonds, potentially leading to new compounds with therapeutic properties .
Material Science
In material science, this compound’s robust heterocyclic framework makes it a candidate for creating novel polymeric materials. Its ability to undergo various chemical reactions could allow for the development of polymers with specific mechanical and chemical resistance characteristics, useful in a range of industrial applications .
Chemical Synthesis
5,6,7,8-Tetrahydroindolizine-2-carboxylic acid: plays a crucial role in chemical synthesis as a building block for complex molecules. Its reactivity can be harnessed to construct diverse molecular architectures, which are essential in the development of new chemical entities for research and industrial use .
Analytical Chemistry
This compound may be used as a standard or reference material in analytical chemistry. Its well-defined structure and properties allow for its use in calibrating instruments or validating analytical methods, such as HPLC or mass spectrometry, ensuring accuracy and precision in chemical analysis .
Biochemistry
In biochemistry, 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid could be investigated for its interaction with biological macromolecules. Understanding its binding affinity and mechanism of action with proteins or nucleic acids can provide insights into cellular processes and lead to the discovery of new biochemical pathways .
Industrial Applications
The industrial applications of this compound may include its use as an additive or precursor in the manufacturing of various products. Its chemical stability and reactivity could be advantageous in creating specialty chemicals that require precise and controlled chemical reactions .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5,6,7,8-tetrahydroindolizine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-9(12)7-5-8-3-1-2-4-10(8)6-7/h5-6H,1-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKYAVPURGSAQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(C=C2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroindolizine-2-carboxylic acid | |
CAS RN |
16959-59-4 | |
Record name | 5,6,7,8-tetrahydroindolizine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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